(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Overview
Description
ZD-6169, also known as (S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a potassium channel opener that activates ATP-sensitive potassium channels. This compound was primarily investigated for its potential therapeutic applications in treating urogenital diseases, particularly urinary incontinence .
Preparation Methods
The synthesis of ZD-6169 involves several steps, starting from the appropriate benzoylphenyl and trifluoromethyl precursors. The key steps include:
Formation of the Benzoylphenyl Intermediate: The benzoylphenyl intermediate is synthesized through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Final Product: The final product, ZD-6169, is obtained through a condensation reaction between the benzoylphenyl intermediate and the trifluoromethylated compound, followed by purification steps such as recrystallization
Chemical Reactions Analysis
ZD-6169 undergoes various chemical reactions, including:
Oxidation: ZD-6169 can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.
Substitution: ZD-6169 can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Hydrolysis: The amide bond in ZD-6169 can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine
Scientific Research Applications
ZD-6169 has been extensively studied for its scientific research applications, including:
Pharmacology: ZD-6169 has been used to investigate the role of ATP-sensitive potassium channels in smooth muscle relaxation, particularly in the urinary bladder. .
Toxicology: Studies have evaluated the effects of ZD-6169 on vascular endothelial cells and its potential to cause drug-induced vascular injury.
Electrophysiology: ZD-6169 has been used to study the electrophysiological properties of potassium channels in various tissues, including the urinary bladder and vascular smooth muscle.
Mechanism of Action
ZD-6169 exerts its effects by activating ATP-sensitive potassium channels in smooth muscle cells. This activation leads to hyperpolarization of the cell membrane, reducing the excitability and contractility of the smooth muscle. The compound binds to the potassium channel and induces a conformational change that opens the channel, allowing potassium ions to flow out of the cell. This hyperpolarization inhibits the influx of calcium ions, leading to muscle relaxation .
Comparison with Similar Compounds
ZD-6169 is part of a class of compounds known as potassium channel openers. Similar compounds include:
Cromakalim: Another potassium channel opener that activates ATP-sensitive potassium channels and is used to study smooth muscle relaxation.
Pinacidil: A potassium channel opener with similar mechanisms of action, used in research on vascular smooth muscle relaxation.
Levcromakalim: An analog of cromakalim, also used to study potassium channel activation and smooth muscle relaxation
ZD-6169 is unique in its specific structure and its high potency in activating ATP-sensitive potassium channels in the urinary bladder, making it a valuable tool for studying bladder smooth muscle physiology and potential therapeutic applications .
Properties
CAS No. |
147696-46-6 |
---|---|
Molecular Formula |
C17H14F3NO3 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1 |
InChI Key |
LVEDGSIMCSQNNX-INIZCTEOSA-N |
Isomeric SMILES |
C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
Synonyms |
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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